Lb-102

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

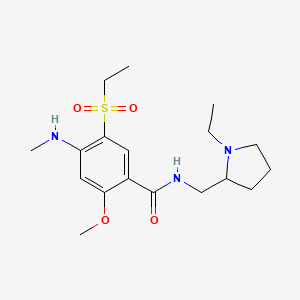

CAS No. |

2227154-23-4 |

|---|---|

Molecular Formula |

C18H29N3O4S |

Molecular Weight |

383.5 g/mol |

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-4-(methylamino)benzamide |

InChI |

InChI=1S/C18H29N3O4S/c1-5-21-9-7-8-13(21)12-20-18(22)14-10-17(26(23,24)6-2)15(19-3)11-16(14)25-4/h10-11,13,19H,5-9,12H2,1-4H3,(H,20,22) |

InChI Key |

NXKXZXNNWRYXRE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)NC)S(=O)(=O)CC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of Lb-102 for the Treatment of Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lb-102, a novel benzamide derivative, is a promising therapeutic agent under investigation for the management of schizophrenia. This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key preclinical and clinical data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of this compound's pharmacological profile, experimental validation, and clinical potential.

Core Mechanism of Action: A Multi-Receptor Antagonist

This compound is a next-generation antipsychotic developed from amisulpride, with a strategic modification to enhance its blood-brain barrier penetration.[1] Its primary mechanism of action is the potent and selective antagonism of dopamine D2 and D3 receptors, as well as serotonin 5-HT7 receptors.[2] This multi-receptor engagement is believed to contribute to its efficacy in treating not only the positive symptoms of schizophrenia but also the negative and cognitive symptoms, which remain a significant unmet medical need.

Dopamine D2/D3 Receptor Antagonism

The hallmark of most antipsychotic medications is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Excessive dopaminergic activity in this region is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions. This compound demonstrates high affinity for both D2 and D3 receptors, effectively modulating dopamine neurotransmission.[3]

Serotonin 5-HT7 Receptor Antagonism

In addition to its effects on the dopamine system, this compound's antagonism of the 5-HT7 receptor is a key differentiator. The 5-HT7 receptor is involved in regulating mood, cognition, and circadian rhythms. Blockade of this receptor is hypothesized to contribute to the antidepressant-like and pro-cognitive effects observed with this compound, potentially addressing the negative and cognitive symptoms of schizophrenia.[2]

Preclinical Evidence

Receptor Binding Affinity

In vitro binding studies have characterized the affinity of this compound and its parent compound, amisulpride, for various neurotransmitter receptors. These studies confirm the high affinity and selectivity of this compound for D2, D3, and 5-HT7 receptors.

| Receptor | This compound K_i_ (nM) | Amisulpride K_i_ (nM) |

| Dopamine D2 | 2.8[3] | 2.8[1] |

| Dopamine D3 | 3.2[3] | 3.2[1] |

| Serotonin 5-HT7 | ~30[4] | 11.5[2] |

| Serotonin 5-HT2B | Low Affinity | 13[2] |

| Serotonin 5-HT2C | Weak Inhibition[3] | Low Affinity |

| Alpha-1 Adrenergic | Weak Inhibition[3] | Low Affinity |

| Histamine H1 | Weak Inhibition | Low Affinity |

| hERG | Weak Inhibition[3] | Low Affinity |

Table 1: Comparative Receptor Binding Affinities (K_i_) of this compound and Amisulpride. Data compiled from multiple sources.[1][2][3][4]

Animal Models of Schizophrenia

The antipsychotic potential of this compound has been evaluated in established rodent models of schizophrenia, demonstrating efficacy comparable or superior to amisulpride.[3]

-

Amphetamine-Induced Hyperactivity: This model mimics the positive symptoms of schizophrenia by inducing excessive locomotor activity through dopamine agonism. This compound has been shown to dose-dependently reduce this hyperactivity.[3]

-

Conditioned Avoidance Response (CAR): The CAR model assesses a drug's ability to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus, a characteristic feature of antipsychotic drugs. This compound has demonstrated efficacy in this model.

Clinical Development and Efficacy

Phase 2 Clinical Trial (NOVA1)

A randomized, double-blind, placebo-controlled Phase 2 trial (NOVA1) evaluated the efficacy and safety of this compound in patients with acute schizophrenia. The trial met its primary endpoint, demonstrating a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.

| Treatment Group | Change from Baseline in PANSS Total Score (vs. Placebo) | p-value |

| This compound 50 mg | -8.7 | <0.001 |

| This compound 100 mg | -9.6 | <0.001 |

| This compound 200 mg | -11.2 | <0.001 |

Table 2: Efficacy of this compound in the Phase 2 NOVA1 Trial.[1]

The study also demonstrated significant improvements in the Clinical Global Impression of Severity (CGI-S) score, a key secondary endpoint.[5]

| Treatment Group | Change from Baseline in CGI-S Score (vs. Placebo) | p-value |

| This compound 50 mg | -0.72 | 0.0008 |

| This compound 75 mg | -0.67 | 0.0048 |

| This compound 100 mg | -0.84 | 0.0026 |

Table 3: Change in Clinical Global Impression of Severity (CGI-S) in the NOVA1 Trial.[5]

Dopamine Receptor Occupancy: PET Imaging

A Positron Emission Tomography (PET) study (NCT04588129) in healthy volunteers was conducted to measure the occupancy of dopamine D2/D3 receptors by this compound. The study utilized the radiotracer ¹¹C-raclopride. Results demonstrated that this compound achieves dose-dependent and sustained receptor occupancy in the therapeutic range of 60-80%.[6]

| This compound Dose | Striatal D2/D3 Receptor Occupancy |

| 50 mg (single dose) | ~60% |

| 75 mg (single dose) | ~70% |

| 100 mg (single dose) | ~75% |

| 50 mg (steady state) | 60-80% over 24h |

Table 4: Dopamine D2/D3 Receptor Occupancy with this compound.[6]

Experimental Protocols

Amphetamine-Induced Hyperactivity Model

Objective: To assess the potential of a test compound to reverse the hyperlocomotor activity induced by amphetamine, a paradigm modeling the positive symptoms of schizophrenia.

Methodology:

-

Animals: Male Sprague-Dawley rats.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Apparatus: Open-field arenas equipped with automated activity monitoring systems.

-

Procedure:

-

Rats are habituated to the testing environment.

-

Animals are pre-treated with either vehicle or this compound at various doses.

-

Following a set pre-treatment time, rats are administered d-amphetamine (e.g., 1.5 mg/kg, s.c.).

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes).

-

-

Data Analysis: The effects of this compound on amphetamine-induced hyperactivity are analyzed using appropriate statistical methods (e.g., ANOVA).

References

- 1. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cogstate.com [cogstate.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Effects of antipsychotics and amphetamine on social behaviors in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lbpharma.us [lbpharma.us]

Lb-102: A Technical Overview of a Novel 5-HT7 and Dopamine D2/D3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lb-102 (N-methyl amisulpride) is a novel benzamide derivative antipsychotic agent under investigation for the treatment of schizophrenia and other psychiatric disorders.[1][2] It is the N-methylated analogue of amisulpride, a well-established antipsychotic in Europe.[1][3] this compound is characterized by its potent antagonist activity at dopamine D2 and D3 receptors, and moderate antagonist activity at the serotonin 5-HT7 receptor.[2] This dual-receptor antagonism, combined with improved pharmacokinetic properties over amisulpride, positions this compound as a promising candidate for providing a comprehensive treatment for schizophrenia, addressing not only positive symptoms but also potentially the negative and cognitive deficits.[4][5]

This technical guide provides an in-depth overview of the function of this compound, with a focus on its interaction with the serotonin 5-HT7 receptor. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Dual D2/D3 and 5-HT7 Antagonism

This compound functions as a potent antagonist at dopamine D2 and D3 receptors and as a moderate antagonist at the serotonin 5-HT7 receptor.[6][7][8] A critical aspect of its pharmacology is its stereoselectivity. The S-enantiomer of this compound demonstrates a high affinity for D2/D3 receptors, while the R-enantiomer preferentially binds to the 5-HT7 receptor.[9][10] This suggests that the racemic mixture of this compound is necessary to achieve its dual-receptor activity.[10]

The antagonism of D2/D3 receptors is a well-established mechanism for antipsychotic efficacy, primarily addressing the positive symptoms of schizophrenia. The additional antagonism of the 5-HT7 receptor is believed to contribute to potential antidepressant effects and may also play a role in improving cognitive function, which are often persistent and treatment-resistant symptoms in schizophrenia.[11]

Quantitative Data: Receptor Binding Affinities

The binding affinities of this compound and its parent compound, amisulpride, have been characterized through in vitro radioligand binding assays. The data highlights the stereoselective nature of the interaction with dopamine and serotonin receptors.

| Compound | Receptor | Enantiomer | Binding Affinity (Ki) | Reference |

| Amisulpride | 5-HT7 | R-enantiomer (Aramisulpride) | 47 ± 4 nM | [12] |

| Amisulpride | 5-HT7 | S-enantiomer (Esamisulpride) | 1,860 ± 260 nM | [12] |

| Amisulpride | D2 | R-enantiomer (Aramisulpride) | 140 ± 31 nM | [12] |

| Amisulpride | D2 | S-enantiomer (Esamisulpride) | 4.43 ± 0.70 nM | [12] |

| This compound (racemic) | D2 | Racemic | ~1 nM (Kd) | [9][10] |

| Amisulpride (racemic) | D2 | Racemic | ~1 nM (Kd) | [9][10] |

| This compound (racemic) | 5-HT7 | Racemic | ~30 nM (Ki) | [7] |

Table 1: In Vitro Receptor Binding Affinities of Amisulpride Enantiomers and Racemic this compound/Amisulpride.

Signaling Pathways

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade.

Figure 1: 5-HT7 Receptor Signaling Pathway and this compound Antagonism.

Experimental Protocols

In Vitro Receptor Binding Affinity Assays

Objective: To determine the binding affinity (Ki) of this compound and its enantiomers for the human 5-HT7 and dopamine D2 receptors.

Methodology: Radioligand displacement assays are performed using cell membranes prepared from cell lines recombinantly expressing the target human receptors.

Workflow:

References

- 1. A randomized, double-blind, placebo controlled, phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound, a selective dopamine D2/3/5-HT7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PET clinical study of novel antipsychotic this compound demonstrates unexpectedly prolonged dopamine receptor target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lbpharma.us [lbpharma.us]

- 4. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neuromics.com [neuromics.com]

- 6. mdpi.com [mdpi.com]

- 7. criver.com [criver.com]

- 8. acnp.org [acnp.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lbpharma.us [lbpharma.us]

- 12. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of N-methylamisulpride (Lb-102): A Technical Deep Dive into a Novel Antipsychotic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylamisulpride, designated Lb-102, is a novel benzamide derivative emerging as a promising therapeutic agent for schizophrenia. Building upon the established efficacy of its parent compound, amisulpride, this compound has been rationally designed to exhibit an improved pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound. Detailed experimental protocols from key preclinical and clinical studies are presented, alongside tabulated quantitative data to facilitate scientific scrutiny and comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying scientific principles.

Introduction: The Rationale for N-methylamisulpride (this compound)

Amisulpride, a selective dopamine D2/D3 receptor antagonist, has been a cornerstone of schizophrenia treatment in Europe for decades, valued for its efficacy against both positive and negative symptoms. However, its clinical utility has been hampered by poor blood-brain barrier permeability, necessitating high doses that can lead to peripheral side effects. This compound was developed by LB Pharmaceuticals to address these limitations.[1] As the N-methylated analogue of amisulpride, this compound exhibits enhanced lipophilicity, which is hypothesized to improve its ability to cross the blood-brain barrier.[2] This targeted modification aims to achieve therapeutic central nervous system concentrations at lower systemic doses, potentially leading to an improved safety and tolerability profile while retaining the therapeutic benefits of D2/D3 and 5-HT7 receptor antagonism.[1]

Mechanism of Action: A Dual-Targeting Approach

This compound exerts its antipsychotic effects through a dual antagonism of dopamine D2/D3 receptors and serotonin 5-HT7 receptors.[1] This polypharmacological profile is believed to contribute to its efficacy against a broad spectrum of schizophrenia symptoms.

Dopamine D2/D3 Receptor Antagonism

The primary mechanism of action of this compound, like other antipsychotics, is the blockade of dopamine D2 receptors in the mesolimbic pathway.[3][4] This antagonism is thought to reduce the excessive dopaminergic neurotransmission associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] this compound also exhibits high affinity for D3 receptors, which are implicated in cognitive and negative symptoms.[5]

Serotonin 5-HT7 Receptor Antagonism

The antagonism of 5-HT7 receptors by this compound is a key feature that differentiates it from many other antipsychotics and is thought to contribute to its potential efficacy against negative and cognitive symptoms of schizophrenia, as well as comorbid depressive symptoms.[5][6] The 5-HT7 receptor is involved in regulating mood, cognition, and circadian rhythms.[6]

Quantitative Data

Receptor Binding Affinity

The receptor binding profile of this compound has been characterized and compared to its parent compound, amisulpride. The data presented below are Ki (nM) values, where a lower value indicates higher binding affinity.

| Receptor | This compound (Ki, nM) | Amisulpride (Ki, nM) | Reference |

| Dopamine D2 | 0.82 ± 0.02 | 1.1 ± 0.12 | [7] |

| Dopamine D3 | - | - | - |

| Serotonin 5-HT7 | 31 ± 1 | 44 ± 3 | [7] |

Note: Specific Ki values for this compound and Amisulpride at the D3 receptor were not explicitly found in the provided search results, though both are known to be D3 antagonists.

Phase 1 Pharmacokinetics in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in 64 healthy volunteers.[4][8]

| Parameter | Value | Reference |

| Half-life (t1/2) | ~13 hours | [4] |

| Dose Proportionality | Nearly perfectly dose-linear plasma concentrations | [4] |

| Maximum Tolerated Dose | 150 mg/day | [9] |

Phase 2 (NOVA1 Trial) Efficacy in Patients with Schizophrenia

The NOVA1 trial was a Phase 2, randomized, double-blind, placebo-controlled, multi-center inpatient trial that enrolled 359 adults with acutely exacerbated schizophrenia. The primary endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at day 28.[10][11]

| Treatment Group | n | Change in PANSS Total Score (vs. Placebo) | p-value | Effect Size | Reference |

| 50 mg QD this compound | 107 | -5.0 | 0.0009 | 0.61 | [11][12] |

| 75 mg QD this compound | 108 | -4.7 | 0.0022 | 0.41 | [11][12] |

| 100 mg QD this compound | 36 | -6.8 | 0.0017 | 0.83 | [11][12] |

A key secondary endpoint was the mean change from baseline in the Clinical Global Impression of Severity (CGI-S) score at week 4.[10][13]

| Treatment Group | n | Change in CGI-S Score (vs. Placebo) | p-value | Reference |

| 50 mg QD this compound | 107 | -0.72 | 0.0008 | [10][13] |

| 75 mg QD this compound | 108 | -0.67 | 0.0048 | [10][13] |

| 100 mg QD this compound | 36 | -0.84 | 0.0026 | [10][13] |

Phase 2 (NOVA1 Trial) Safety and Tolerability

This compound was generally safe and well-tolerated in the NOVA1 trial.[11][12]

| Adverse Event Profile | Findings | Reference |

| Extrapyramidal Symptoms (EPS) | Low incidence | [12] |

| Prolactin Elevation | Observed, with limited associated clinical adverse events | [10][12] |

| QT Interval (QTcF) Prolongation | Minimal | [12] |

| Weight Gain | Average placebo-adjusted weight gain of 2 kg | [9][12] |

| Sedation | One case reported across 251 dosed subjects | [12] |

Experimental Protocols

Synthesis of N-methylamisulpride (this compound)

While a detailed, step-by-step synthesis protocol for this compound is proprietary to LB Pharmaceuticals, the general synthetic route involves the N-methylation of amisulpride. Amisulpride itself can be synthesized through various methods, one of which involves the following key steps:

-

Preparation of the benzamide core: This typically starts from a substituted benzoic acid derivative. For amisulpride, this would be 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.

-

Activation of the carboxylic acid: The carboxylic acid group is activated, for instance, by converting it to an acyl chloride.

-

Amide bond formation: The activated carboxylic acid is then reacted with (1-ethylpyrrolidin-2-yl)methanamine to form the amide bond, yielding amisulpride.

-

N-methylation: The final step to obtain this compound would involve the selective methylation of the amide nitrogen.

Preclinical Behavioral Models

This test is used to assess cognitive function, particularly recognition memory, in rodents.[6]

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: The animal is allowed to freely explore the empty arena for a set period.

-

Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them.

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time the animal spends exploring each object is recorded. A preference for exploring the novel object indicates intact recognition memory.[14]

-

This model is used to screen for potential antipsychotic activity by assessing a compound's ability to attenuate the locomotor-stimulating effects of amphetamine.

-

Apparatus: An open-field arena equipped with photobeams or video tracking software to measure locomotor activity.

-

Procedure:

-

Habituation: Animals are habituated to the test arena.

-

Drug Administration: The test compound (e.g., this compound) or vehicle is administered.

-

Amphetamine Challenge: After a pre-treatment period, animals are challenged with amphetamine.

-

Activity Monitoring: Locomotor activity is recorded for a specified duration. A reduction in amphetamine-induced hyperactivity by the test compound is indicative of antipsychotic potential.[13]

-

This model assesses a compound's ability to block dopamine receptor-mediated stereotyped behaviors induced by the dopamine agonist apomorphine.

-

Apparatus: Individual observation cages.

-

Procedure:

-

Drug Administration: The test compound (e.g., this compound) or vehicle is administered.

-

Apomorphine Challenge: After a pre-treatment period, animals are challenged with apomorphine.

-

Behavioral Scoring: Stereotyped behaviors (e.g., sniffing, gnawing, climbing) are scored by a trained observer at regular intervals. A reduction in the intensity or frequency of stereotyped behaviors indicates dopamine receptor antagonism.[12]

-

Phase 1 Clinical Trial Protocol (NCT04187560)

-

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[8][15]

-

Participants: 64 healthy adult volunteers.[4]

-

Objectives: To evaluate the safety, tolerability, and pharmacokinetics of this compound.[8]

-

Methodology:

-

Single Ascending Dose (SAD): Participants received a single oral dose of this compound or placebo.

-

Multiple Ascending Dose (MAD): Participants received multiple oral doses of this compound or placebo over several days.

-

Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetic Assessments: Serial blood sampling to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[15][16]

-

Phase 2 Clinical Trial Protocol (NOVA1; NCT06179108)

-

Study Design: A randomized, double-blind, placebo-controlled, multi-center inpatient trial.[7][10]

-

Participants: 359 adult patients (aged 18-55) with a DSM-5 diagnosis of acutely exacerbated schizophrenia.[7][10]

-

Objectives: To evaluate the efficacy, safety, and tolerability of once-daily oral this compound.[10]

-

Methodology:

-

Randomization: Patients were randomized to receive one of three doses of this compound (50 mg, 75 mg, or 100 mg) or placebo once daily for 28 days.[10]

-

Primary Efficacy Endpoint: Change from baseline in the PANSS total score at day 28.[7]

-

Secondary Efficacy Endpoints: Change from baseline in the CGI-S score, PANSS subscale scores, and Marder Factor scores.[10]

-

Safety and Tolerability Assessments: Monitoring of adverse events, physical examinations, vital signs, ECGs, and clinical laboratory tests.[10]

-

Discussion and Future Directions

The development of N-methylamisulpride (this compound) represents a targeted approach to improve upon a known efficacious antipsychotic. The enhanced lipophilicity and subsequent potential for improved brain penetration at lower doses are key differentiators.[1] Data from the Phase 1 and 2 clinical trials are promising, demonstrating a favorable safety and tolerability profile alongside significant efficacy in reducing the symptoms of acute schizophrenia.[4][11][12] The dual antagonism of D2/D3 and 5-HT7 receptors holds the potential for a broader spectrum of activity, including effects on negative and cognitive symptoms, which remains an area of significant unmet need in schizophrenia treatment.

Future research will focus on the continued clinical development of this compound, with a Phase 3 trial planned to further confirm its efficacy and safety in a larger patient population.[10] Additionally, the exploration of this compound in other psychiatric indications, such as bipolar depression, is underway.[1] The development of a long-acting injectable formulation is also being considered to improve treatment adherence, a common challenge in the management of schizophrenia.[1]

Conclusion

N-methylamisulpride (this compound) is a promising, rationally designed antipsychotic with a compelling preclinical and clinical profile. Its dual mechanism of action, favorable pharmacokinetics, and demonstrated efficacy and safety in Phase 2 trials suggest it has the potential to be a valuable addition to the therapeutic armamentarium for schizophrenia. The data and protocols presented in this technical guide provide a comprehensive foundation for understanding the scientific journey of this compound and its potential to improve the lives of individuals living with this challenging disorder.

References

- 1. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amisulpride - Wikipedia [en.wikipedia.org]

- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differentiation between MK-801- and apomorphine-induced stereotyped behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Downregulation of 5-HT7 Serotonin Receptors by the Atypical Antipsychotics Clozapine and Olanzapine. Role of Motifs in the C-Terminal Domain and Interaction with GASP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Object Recognition | USF Health [health.usf.edu]

- 10. Therapeutic Potential and Limitation of Serotonin Type 7 Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. b-neuro.com [b-neuro.com]

- 14. Novel Object Recognition [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Lb-102

A Novel Benzamide Antipsychotic for the Treatment of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lb-102, an N-methylated analogue of the well-established antipsychotic amisulpride, is a novel investigational drug under development for the treatment of schizophrenia. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing from data from preclinical studies and pivotal Phase 1 clinical trials. This compound is designed to be a more potent version of amisulpride with improved permeability across the blood-brain barrier, potentially offering an enhanced efficacy and safety profile.

Core Pharmacological Attributes

This compound is a selective antagonist of dopamine D2/D3 and serotonin 5-HT7 receptors. This dual antagonism is believed to be central to its antipsychotic effects. The N-methylation of amisulpride to create this compound was intended to increase its lipophilicity, thereby enhancing its ability to cross the blood-brain barrier.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in a Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study in 64 healthy volunteers (NCT04187560).

Absorption and Distribution

Following oral administration, this compound exhibits nearly perfectly dose-linear plasma concentrations. It has a half-life of approximately 13 hours, which is amenable to once-daily dosing. Preclinical data suggested that the increased lipophilicity of this compound could lead to greater brain penetration compared to amisulpride.

Metabolism and Excretion

While detailed metabolism and excretion pathways in humans are still under full investigation, this compound is an N-methylated analogue of amisulpride. Amisulpride itself undergoes minimal metabolism.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from the Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) studies.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of this compound

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |

| 50 mg | Data not available | Data not available | Data not available | ~13 |

| 100 mg | Data not available | Data not available | Data not available | ~13 |

| 150 mg | Data not available | Data not available | Data not available | ~13 |

| 200 mg | Data not available | Data not available | Data not available | ~13 |

Specific Cmax, Tmax, and AUC values for each dose cohort were not publicly available in the reviewed literature.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of this compound

| Dose Regimen | Trough Concentrations | Accumulation Ratio (RCmax) | Accumulation Ratio (RAUC) |

| 75 mg BID | Plateaued by Day 4 | 1.121 - 1.798 | 1.472 - 1.925 |

| 100 mg BID | Plateaued by Day 4 | 1.121 - 1.798 | 1.472 - 1.925 |

BID = twice daily

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the antagonism of dopamine D2/D3 receptors in the striatum. This has been quantified in a positron emission tomography (PET) study in healthy volunteers (NCT04588129).

Receptor Occupancy

A key finding from the PET study was that a steady-state once-daily oral dose of 50 mg of this compound resulted in a striatal dopamine receptor occupancy (RO) in the desired therapeutic range of 60-80% consistently over a 24-hour period. This level of receptor occupancy is associated with antipsychotic efficacy. Interestingly, the maximum dopamine RO lagged significantly behind the maximum plasma concentration of this compound.

Table 3: Dopamine D2/D3 Receptor Occupancy of this compound

| Dose | Receptor Occupancy (Striatum) | Timepoint |

| 50 mg (single dose) | Data not available | - |

| 75 mg (single dose) | Data not available | - |

| 100 mg (single dose) | Data not available | - |

| 50 mg (multiple doses) | 60-80% | Over 24 hours at steady state |

| 100 mg (multiple doses) | Data not available | - |

Pharmacodynamic Effects on Prolactin

As expected for a dopamine D2 receptor antagonist, this compound was observed to cause a transient elevation in prolactin levels in the majority of subjects who received the drug. These elevations were not associated with any clinical symptoms.

Safety and Tolerability

This compound was generally safe and well-tolerated in the Phase 1 clinical trial at doses up to 150 mg per day.

Table 4: Summary of Key Adverse Events

| Adverse Event | Doses Associated | Frequency | Clinical Observations |

| Elevated Prolactin | All doses | Majority of treated subjects | Transient, no clinical symptoms |

| QT Interval Prolongation | 200 mg | Evidence of transient prolongation | No clinical observations or stopping criteria triggered |

| Acute Dystonia (Extrapyramidal Symptom) | 75 mg BID, 100 mg QD, 100 mg BID | 4 instances | - |

QD = once daily, BID = twice daily

Experimental Protocols

Phase 1 Clinical Trial (NCT04187560)

Study Design: A randomized, double-blind, placebo-controlled, single-center study in 64 healthy adult volunteers. The study consisted of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.

SAD Phase:

-

Cohorts: Initially planned for 50, 100, 200, and 400 mg.

-

Procedure: Subjects received a single oral dose of this compound or placebo. Pharmacokinetic and safety parameters were assessed at predetermined time points.

MAD Phase:

-

Cohorts: Doses were determined based on observations from the SAD phase.

-

Procedure: Subjects received multiple oral doses of this compound or placebo. Trough concentrations of this compound and its metabolite, amisulpride, were measured, and the accumulation was assessed.

Pharmacokinetic Analysis: Blood samples were collected at various time points post-dosing to determine the plasma concentrations of this compound and amisulpride. Standard non-compartmental analysis was used to calculate pharmacokinetic parameters.

Dopamine Receptor Occupancy PET Study (NCT04588129)

Study Design: A study to measure the dopamine receptor occupancy of orally administered this compound in healthy volunteers using positron emission tomography (PET).

Procedure:

-

Doses: Single doses of 50, 75, and 100 mg, and multiple doses of 50 and 100 mg were evaluated.

-

Radiotracer: ¹¹C-raclopride was used as the radiotracer for PET imaging.

-

Imaging: PET scans were conducted at different time points after this compound administration to measure the displacement of ¹¹C-raclopride from dopamine D2/D3 receptors, thereby quantifying receptor occupancy.

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Phase 1 Clinical Trial Workflow

Caption: Phase 1 Clinical Trial Workflow (NCT04187560).

PET Study Experimental Workflow

Caption: PET Study Experimental Workflow (NCT04588129).

Conclusion

This compound demonstrates a promising pharmacokinetic and pharmacodynamic profile for a novel antipsychotic agent. Its dose-linear pharmacokinetics and a half-life supporting once-daily dosing are advantageous for patient compliance. The demonstrated ability to achieve target dopamine receptor occupancy at relatively low doses supports the hypothesis that this compound has enhanced brain permeability compared to its parent compound, amisulpride. While generally well-tolerated, the occurrence of extrapyramidal symptoms at higher doses warrants careful dose selection in future clinical development. The findings from these early-phase studies provide a strong rationale for the continued investigation of this compound in patients with schizophrenia.

Investigating the Role of Lb-102 in Neuropsychiatric Disorders: A Technical Guide

Disclaimer: The following document is a hypothetical case study for illustrative purposes. The compound "Lb-102" and the "Neuro-Inflammatory Receptor X" (NIRX) are fictional entities created to demonstrate the structure and content of a technical guide. All data and experimental protocols are simulated.

Introduction

Chronic neuroinflammation is increasingly recognized as a key pathological mechanism in a range of neuropsychiatric disorders, including Major Depressive Disorder (MDD). Pro-inflammatory cytokines, released by activated microglia and astrocytes, can disrupt synaptic plasticity, alter neurotransmitter metabolism, and contribute to the symptomatology of depression. A novel therapeutic target in this pathway is the Neuro-Inflammatory Receptor X (NIRX), a transmembrane receptor predominantly expressed on glial cells. Its activation by endogenous ligands leads to the downstream activation of the NF-κB signaling cascade and subsequent transcription of pro-inflammatory mediators.

This compound is a novel, potent, and selective small-molecule antagonist of the NIRX. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound as a novel treatment for MDD. We will detail its binding and functional characteristics, its efficacy in a preclinical model of depression, the experimental protocols used for its evaluation, and its proposed mechanism of action.

Quantitative Data Summary

The preclinical profile of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data from these key experiments are summarized below for clear comparison.

Table 1: In Vitro Characterization of this compound

| Assay Type | Parameter | This compound | Control Compound (Cpd-A) |

| Receptor Binding | Ki at human NIRX (nM) | 2.5 ± 0.4 | 45.8 ± 3.1 |

| Functional Antagonism | IC50 vs. Ligand-A (nM) | 8.1 ± 1.2 | 150.2 ± 11.5 |

| Selectivity Panel | Ki at 50+ CNS targets | > 10,000 nM | - |

Table 2: In Vivo Efficacy of this compound in Chronic Unpredictable Stress (CUS) Model

| Group | Dose (mg/kg, p.o.) | Immobility Time in FST (s) | Sucrose Preference (%) |

| Vehicle | - | 220.5 ± 15.3 | 35.2 ± 4.1 |

| This compound | 1 | 185.1 ± 12.8 | 48.9 ± 5.5 |

| This compound | 5 | 130.7 ± 10.1 | 65.4 ± 6.2 |

| This compound | 10 | 125.4 ± 9.8 | 68.1 ± 5.9 |

| Fluoxetine | 20 | 140.2 ± 11.5 | 62.5 ± 6.0 |

| *p < 0.05, *p < 0.01 vs. Vehicle |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Radioligand Binding Assay for NIRX

-

Objective: To determine the binding affinity (Ki) of this compound for the human NIRX.

-

Materials: Membranes from HEK293 cells stably expressing human NIRX; [3H]-Ligand-B (specific activity 85 Ci/mmol); this compound; non-specific binding control (Ligand-A, 10 µM); scintillation fluid; 96-well plates.

-

Procedure:

-

Incubate cell membranes (20 µg protein) with varying concentrations of this compound (0.1 nM to 10 µM) and a fixed concentration of [3H]-Ligand-B (1 nM).

-

Incubate for 60 minutes at room temperature in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.

-

Wash plates three times with ice-cold binding buffer.

-

Add scintillation fluid to each well and quantify radioactivity using a liquid scintillation counter.

-

Calculate Ki values using the Cheng-Prusoff equation based on the IC50 values obtained from competitive binding curves.

-

2. In Vivo Chronic Unpredictable Stress (CUS) Model

-

Objective: To evaluate the antidepressant-like effects of this compound in a rodent model of depression.

-

Animals: Male C57BL/6 mice, 8 weeks old.

-

Procedure:

-

CUS Induction: Subject mice to a variable series of mild stressors (e.g., cage tilt, damp bedding, light/dark cycle reversal) daily for 28 days. A control group is handled but not exposed to stressors.

-

Drug Administration: From day 15 to day 28, administer this compound (1, 5, 10 mg/kg), Fluoxetine (20 mg/kg), or vehicle orally once daily.

-

Behavioral Testing (Day 29-31):

-

Sucrose Preference Test (SPT): Acclimatize mice to two bottles (water and 1% sucrose solution). Measure consumption over 24 hours to assess anhedonia.

-

Forced Swim Test (FST): Place mice in a cylinder of water for 6 minutes. Record the total time spent immobile during the final 4 minutes as a measure of behavioral despair.

-

-

Data Analysis: Analyze data using one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle group.

-

Visualizations: Pathways and Workflows

Figure 1: Proposed NIRX Signaling Pathway

Methodological & Application

Application Notes and Protocols for Lb-102 in Preclinical Research

These application notes provide a comprehensive overview of the dosage and administration of Lb-102 in various preclinical models, based on available research. The following protocols are intended for researchers, scientists, and drug development professionals working on the preclinical assessment of this compound.

Compound Information

Compound: this compound (N-methyl amisulpride) Description: this compound is a novel benzamide and a methylated analog of amisulpride, designed to have improved blood-brain barrier permeability.[1][2] It acts as a dopamine D2/D3 and serotonin 5-HT7 receptor antagonist.[3] Primary Indication: Schizophrenia

Summary of Preclinical Dosage and Administration

This compound has been evaluated in various preclinical studies, primarily in rodent models, to assess its pharmacokinetics, efficacy, and safety. The primary route of administration in these studies has been oral (p.o.), consistent with its intended clinical use.

Table 1: Summary of this compound Dosage and Administration in Rats

| Study Type | Strain | Route of Administration | Dosage | Key Findings | Reference |

| 14-Day Toxicology | Not Specified | Oral (p.o.) | 200 mg/kg/day | No Observed Adverse Effect Level (NOAEL) | [1] |

| Pharmacokinetics | Not Specified | Oral (p.o.) | Not Specified | Exhibits a demethylation burst, resulting in comparable exposure of this compound and its active metabolite, amisulpride. | [1] |

| Amphetamine-Induced Locomotor Activity | Not Specified | Oral (p.o.) | 30 mg/kg | Statistically superior to amphetamine in reducing locomotor activity and superior to 30 mg/kg of amisulpride. | [1] |

| Novel Object Recognition (PCP model) | Not Specified | Oral (p.o.) | 15 mg/kg | Showed efficacy in a model of cognitive deficits in schizophrenia. | [4] |

| Catalepsy Test (PCP model) | scPCP-treated rats | Not Specified | Not Specified | No catalepsy was observed; indistinguishable from amisulpride. | [1] |

Table 2: Summary of this compound Dosage and Administration in Mice

| Study Type | Strain | Route of Administration | Dosage | Key Findings | Reference |

| Apomorphine-Induced Climbing | Not Specified | Oral (p.o.) | Not Specified | Significantly reduced apomorphine-induced climbing behavior, statistically indistinguishable from amisulpride. | [1] |

| Pharmacokinetics | Not Specified | Not Specified | Not Specified | Similar pharmacokinetic profile to that observed in rats. | [1] |

Experimental Protocols

Pharmacokinetic (PK) Studies in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Methodology:

-

Animal Model: Male rats (strain not specified), with 3 animals per group.[1]

-

Drug Formulation: this compound formulated for oral gavage. The vehicle was not specified in the available literature.

-

Administration: this compound was administered orally (p.o.) via gavage.

-

Blood Sampling: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile of this compound and its metabolite, amisulpride.

-

Analysis: Plasma concentrations of this compound and amisulpride were determined using a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated.

Workflow Diagram:

References

Application Notes and Protocols for Lb-102 in Rodent Models of Psychosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lb-102, a novel benzamide derivative, for inducing and studying psychosis-like states in rodent models. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction

This compound is an N-methylated analogue of amisulpride, designed with improved blood-brain barrier permeability. It acts as a potent antagonist at dopamine D2 and D3 receptors, as well as the serotonin 5-HT7 receptor.[1][2][3] Preclinical studies in rodents have demonstrated its efficacy in models relevant to the positive and cognitive symptoms of schizophrenia, suggesting its potential as a next-generation antipsychotic.[1]

Mechanism of Action

This compound exerts its antipsychotic effects primarily through the blockade of dopamine D2 and D3 receptors in the mesolimbic and mesocortical pathways. Dysregulation of these pathways is strongly implicated in the pathophysiology of psychosis. Additionally, its antagonism of 5-HT7 receptors may contribute to its pro-cognitive and antidepressant effects.[2]

Signaling Pathway of this compound Action

Caption: Signaling cascade of this compound's antagonist action on dopamine and serotonin receptors.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Ligand | Ki (nM) |

| Dopamine D2 | This compound | 2.8[1] |

| Dopamine D3 | This compound | 3.2[1] |

Table 2: In Vivo Efficacy in Rodent Models of Psychosis

| Model | Species | Inducing Agent | This compound Dose | Outcome |

| Amphetamine-Induced Locomotor Activity | Rat | Amphetamine | 30 mg/kg (p.o.) | Statistically superior to 30 mg/kg amisulpride in reducing hyperlocomotion.[1] |

| Apomorphine-Induced Climbing | Mouse | Apomorphine | Not specified | Significantly reduced climbing behavior; statistically indistinguishable from amisulpride.[1] |

| Novel Object Recognition | Rat | Phencyclidine (PCP) | Not specified | Reversed PCP-induced cognitive deficits.[1] |

Experimental Protocols

The following protocols are based on the available information from preclinical studies of this compound and established methodologies for these behavioral assays.

Amphetamine-Induced Locomotor Activity in Rats

This model assesses the potential of a compound to mitigate the hyperdopaminergic state, characteristic of psychosis, by measuring its effect on amphetamine-induced hyperactivity.

Experimental Workflow

Caption: Workflow for the amphetamine-induced locomotor activity test.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Locomotor activity chambers equipped with infrared beams

-

d-Amphetamine sulfate

-

This compound

-

Vehicle for this compound and amphetamine

Procedure:

-

Habituation (3 days):

-

Individually place rats in the locomotor activity chambers for 60 minutes each day for three consecutive days to acclimate them to the environment.

-

-

Test Day:

-

Administer this compound (e.g., 30 mg/kg, p.o.) or vehicle.

-

Return the animals to their home cages.

-

Six hours after this compound administration, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.).

-

Immediately place the rats into the locomotor activity chambers.

-

Record locomotor activity, measured as total distance traveled, for 60 minutes.

-

-

Data Analysis:

-

Compare the total distance traveled between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

-

Apomorphine-Induced Climbing in Mice

This model evaluates the D2 receptor antagonist properties of a compound by measuring its ability to inhibit the stereotypic climbing behavior induced by the dopamine agonist apomorphine.

Experimental Workflow

Caption: Workflow for the apomorphine-induced climbing test in mice.

Materials:

-

Male CD-1 or Swiss Webster mice (20-25 g)

-

Cylindrical wire mesh cages

-

Apomorphine hydrochloride

-

This compound

-

Vehicle for this compound and apomorphine

Procedure:

-

Habituation:

-

Place each mouse individually into a wire mesh cage for a 30-minute habituation period.

-

-

Test Procedure:

-

Administer this compound or vehicle (p.o. or i.p.).

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 1.5 mg/kg, s.c.).

-

Immediately after apomorphine injection, return the mouse to the climbing cage.

-

Observe and score the climbing behavior for a period of 20-30 minutes.

-

-

Scoring:

-

A common scoring system is as follows:

-

0: Four paws on the floor

-

1: One or two paws on the cage wall

-

2: Three or four paws on the cage wall

-

-

Scores are typically taken at regular intervals (e.g., every 5 minutes) and summed for a total climbing score.

-

-

Data Analysis:

-

Compare the total climbing scores between treatment groups using appropriate non-parametric statistical tests (e.g., Kruskal-Wallis test followed by Mann-Whitney U tests).

-

Novel Object Recognition in PCP-Treated Rats

This model assesses the pro-cognitive effects of a compound on recognition memory deficits induced by the NMDA receptor antagonist phencyclidine (PCP), which mimics some of the cognitive impairments observed in schizophrenia.

Experimental Workflow

Caption: Workflow for the novel object recognition test in PCP-treated rats.

Materials:

-

Male Lister Hooded or Wistar rats (250-300 g)

-

Open field arena

-

A variety of objects differing in shape, color, and texture (in triplicate)

-

Phencyclidine (PCP)

-

This compound

-

Vehicle for this compound and PCP

Procedure:

-

PCP Treatment and Washout:

-

Novel Object Recognition Testing:

-

Habituation: On the day before testing, allow each rat to explore the empty open field arena for 5-10 minutes.

-

Familiarization Trial (T1):

-

Administer this compound or vehicle 60-180 minutes before the trial.[1]

-

Place two identical objects in the arena.

-

Allow the rat to explore the objects for a set period (e.g., 3-5 minutes).

-

Exploration is defined as the rat's nose being within 2 cm of the object and actively sniffing or touching it.

-

-

Retention Trial (T2):

-

After a retention interval (e.g., 1-24 hours), place the rat back in the arena.

-

The arena now contains one familiar object from T1 and one novel object.

-

Record the time spent exploring each object for a set period (e.g., 3-5 minutes).

-

-

-

Data Analysis:

-

Calculate the Discrimination Index (DI) :

-

DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

-

-

A positive DI indicates a preference for the novel object and intact recognition memory.

-

Compare the DI between treatment groups using an appropriate statistical test (e.g., ANOVA).

-

Disclaimer

These protocols provide a general framework for conducting studies with this compound in rodent models of psychosis. Researchers should optimize these protocols for their specific experimental conditions and adhere to all relevant animal welfare guidelines and regulations. The provided dose ranges are based on available literature and may require adjustment based on the specific animal strain, age, and experimental setup.

References

Application Notes & Protocols: Long-Acting Injectable (LAI) Formulation of Lb-102 for Research

Introduction

Lb-102, also known as N-methylamisulpride, is a novel benzamide derivative antipsychotic agent under investigation for schizophrenia and other neuropsychiatric disorders.[1] It is a methylated analogue of amisulpride, a modification that enhances its ability to cross the blood-brain barrier, permitting once-daily oral dosing at lower concentrations.[2] LB Pharmaceuticals is also investigating long-acting injectable (LAI) formulations to potentially improve clinical outcomes and treatment adherence.[2] An LAI version of this compound is particularly promising due to the potent efficacy observed at low oral doses (50 mg) in Phase 2 trials, suggesting its suitability for a sustained-release formulation.[3][4]

These application notes provide an overview of this compound's mechanism of action and outline detailed, generalized protocols for the preclinical evaluation of a research-stage LAI formulation.

Application Notes

Mechanism of Action

This compound functions as a potent and selective antagonist of Dopamine D2 and D3 receptors, as well as Serotonin 5-HT7 receptors, with low off-target activity. This multi-receptor profile is believed to offer a comprehensive therapeutic effect:

-

Dopamine D2/D3 Receptor Antagonism: Blockade of these receptors in the mesolimbic pathway is the primary mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.

-

Serotonin 5-HT7 Receptor Antagonism: Inhibition of this receptor is hypothesized to contribute to improved cognitive function and provide antidepressant effects, addressing the negative and cognitive symptoms of schizophrenia which are often undertreated.

Caption: Mechanism of action of this compound.

Rationale for Long-Acting Injectable (LAI) Formulation

Developing an LAI formulation for this compound is supported by its successful Phase 2 oral trial, where a 50 mg once-daily dose demonstrated a significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score.[3][5] This high potency at a low dose is an ideal characteristic for an LAI, as it allows for a smaller injection volume and lower drug load within the formulation depot. An LAI formulation aims to:

-

Improve Patient Adherence: Reduces the burden of daily oral medication, which is a common challenge in the management of chronic psychiatric disorders.[2]

-

Provide Stable Plasma Concentrations: Minimizes the peaks and troughs associated with oral dosing, potentially leading to a more consistent therapeutic effect and improved tolerability.[6]

-

Reduce Relapse Rates: Ensures continuous delivery of medication, which can help prevent relapses associated with treatment discontinuation.

Data Presentation

The following tables summarize key data for this compound. Table 1 describes its receptor binding targets. Table 2 presents the clinical efficacy of the oral formulation from the Phase 2 NOVA1 trial.[5] Tables 3 and 4 provide illustrative, hypothetical data for a research-stage LAI formulation to serve as a benchmark for development.

Table 1: this compound Receptor Binding Profile

| Receptor Target | Action | Therapeutic Relevance |

|---|---|---|

| Dopamine D2 | Potent Antagonist[7] | Antipsychotic Effects (Positive Symptoms) |

| Dopamine D3 | Potent Antagonist[7] | Potential Cognitive & Antidepressant Effects |

| Serotonin 5-HT7 | Potent Antagonist[7] | Potential Cognitive & Antidepressant Effects |

Table 2: Efficacy of Oral this compound in Acute Schizophrenia (4-Week Phase 2 NOVA1 Trial Data) [5]

| Treatment Arm (Once Daily) | Placebo-Adjusted Reduction in PANSS Total Score | Effect Size | P-Value |

|---|---|---|---|

| 50 mg this compound | -5.0 points | 0.61 | 0.0009 |

| 75 mg this compound | -4.7 points | 0.41 | 0.0022 |

| 100 mg this compound (exploratory) | -6.8 points | 0.83 | 0.0017 |

Table 3: Illustrative In Vitro Release Profile for this compound LAI Formulation (28-Day)

| Time Point | Cumulative Release (%) |

|---|---|

| Day 1 | 15% |

| Day 7 | 45% |

| Day 14 | 70% |

| Day 21 | 85% |

| Day 28 | >95% |

Note: This data is illustrative and represents a target profile for a once-monthly aqueous suspension formulation.

Table 4: Illustrative Pharmacokinetic Parameters of this compound LAI vs. Oral Formulation in a Preclinical Model

| Parameter | Oral Formulation (50 mg) | LAI Formulation (Equivalent Dose) |

|---|---|---|

| Tmax (Time to Peak Concentration) | 2-4 hours | 5-7 days[8] |

| Cmax (Peak Plasma Concentration) | High | Low-Moderate |

| AUC (Total Drug Exposure) | Equivalent | Equivalent |

| Apparent Half-life | ~12 hours[9] | 25-45 days[8] |

Note: This data is illustrative. The LAI formulation is expected to show "flip-flop" kinetics, where the prolonged absorption phase dictates the apparent half-life.[6]

Experimental Protocols

Protocol 1: In Vitro Release Testing (IVRT) of this compound LAI Formulation

1.1. Objective: To characterize the in vitro drug release rate and profile of an this compound LAI formulation (e.g., aqueous suspension) over a 28-day period to ensure product consistency and predict in vivo performance.

1.2. Materials & Equipment:

-

This compound LAI Formulation

-

USP Apparatus 4 (Flow-Through Cell)

-

Peristaltic Pump

-

Water Bath (37 ± 0.5°C)

-

Fraction Collector

-

Release Medium: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.5% Tween 20 (to maintain sink conditions)

-

Validated High-Performance Liquid Chromatography (HPLC-UV) system

1.3. Methodology:

-

System Setup: Assemble the USP Apparatus 4 system. Equilibrate the release medium to 37°C and pump it through the system to remove air bubbles and ensure a stable baseline.

-

Sample Preparation: Accurately weigh and introduce a sample of the this compound LAI formulation into the flow-through cell, which is fitted with appropriate filters to retain the formulation particles.

-

Release Study: Initiate the flow of the pre-warmed release medium through the cell at a constant, slow flow rate (e.g., 4-8 mL/hour).

-

Sample Collection: Collect the eluate using a fraction collector at predetermined time intervals (e.g., hourly for the first 8 hours, then every 24 hours for up to 28 days).

-

Sample Analysis: Quantify the concentration of this compound in each collected fraction using a validated HPLC-UV method.

-

Data Calculation: Calculate the cumulative amount and percentage of this compound released at each time point relative to the initial drug load.

Caption: Workflow for In Vitro Release Testing.

Protocol 2: Preclinical Pharmacokinetic (PK) Evaluation of this compound LAI

2.1. Objective: To determine the plasma concentration-time profile, bioavailability, and key pharmacokinetic parameters of a single intramuscular dose of this compound LAI in a suitable animal model (e.g., Sprague-Dawley rat).

2.2. Materials & Equipment:

-

This compound LAI Formulation

-

Sterile syringes and needles appropriate for intramuscular (IM) injection

-

Sprague-Dawley rats (n=6 per group)

-

Blood collection tubes (e.g., K2-EDTA)

-

Centrifuge

-

Validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) system

2.3. Methodology:

-

Animal Acclimatization: Acclimate animals to laboratory conditions for at least 7 days prior to the study.

-

Dosing: Divide animals into groups. Administer a single dose of the this compound LAI formulation via IM injection into the gluteal muscle. A control group may receive an oral or IV formulation for bioavailability comparison.

-

Blood Sampling: Collect sparse blood samples (approx. 200 µL) from the tail or saphenous vein at specified time points. A typical schedule for an LAI would be: pre-dose, 1, 6, 24, 48, and 96 hours, and then on Days 7, 14, 21, and 28.

-

Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Extract this compound from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). Quantify the this compound concentration using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including Cmax, Tmax, AUC0-t, AUC0-inf, and apparent terminal half-life (t½).

Caption: Workflow for Preclinical PK Study.

References

- 1. This compound by LB Pharmaceuticals for Schizophrenia: Likelihood of Approval [pharmaceutical-technology.com]

- 2. lbpharma.us [lbpharma.us]

- 3. hcplive.com [hcplive.com]

- 4. psychiatrictimes.com [psychiatrictimes.com]

- 5. LB Pharmaceuticals Announces Positive Topline Results from Phase 2 Trial of this compound in Schizophrenia - BioSpace [biospace.com]

- 6. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LB Pharmaceuticals Unveils Phase 2 this compound Data at 2025 Schizophrenia Congress [synapse.patsnap.com]

- 8. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amisulpride - Wikipedia [en.wikipedia.org]

Lb-102: Application Notes and Protocols for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design and protocols for the investigation of Lb-102, a novel benzamide antipsychotic, in the context of schizophrenia research. This compound is an N-methylated analogue of amisulpride that acts as a dopamine D2/D3 and serotonin 5-HT7 receptor antagonist.[1][2] It has been developed to improve upon the blood-brain barrier permeability of amisulpride, allowing for once-daily oral dosing and potentially enhancing its efficacy and tolerability profile.[3][4][5]

Mechanism of Action and Signaling Pathways

This compound exerts its antipsychotic effects through the potent and selective antagonism of dopamine D2 and D3 receptors, as well as serotonin 5-HT7 receptors.[6] This dual-receptor blockade is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia.

The signaling pathway diagram below illustrates the key molecular interactions following this compound's engagement with its target receptors. Antagonism of the D2 receptor is a cornerstone of antipsychotic therapy, believed to mitigate the hyperactivity of dopamine in the mesolimbic pathway associated with positive symptoms.[7] The blockade of 5-HT7 receptors may contribute to improved cognitive and antidepressant effects.[6]

Preclinical Evaluation: In Vivo Models of Schizophrenia

Preclinical studies are essential for evaluating the antipsychotic potential and pharmacological profile of novel compounds like this compound. Animal models are utilized to assess efficacy in domains relevant to the positive, negative, and cognitive symptoms of schizophrenia.

Data Summary: Preclinical Behavioral Studies

The following table summarizes the key findings from preclinical behavioral assays comparing this compound to amisulpride.

| Behavioral Assay | Animal Model | Key Finding | Reference |

| Novel Object Recognition (NOR) | Sub-chronic PCP model in rats | This compound demonstrated efficacy in reversing cognitive deficits. | [7] |

| Locomotor Activity (LMA) | Amphetamine-induced hyperactivity in rats | This compound was statistically superior to amphetamine in reducing hyperactivity. 30 mg/kg of this compound was statistically superior to the same dose of amisulpride. | [7] |

| Apomorphine-Induced Climbing (AIC) | Apomorphine-induced climbing in mice | This compound significantly reduced climbing behavior and was statistically indistinguishable from amisulpride. | [7] |

Experimental Protocols: Preclinical Behavioral Assays

This task assesses recognition memory, a cognitive domain often impaired in schizophrenia.

Protocol:

-

Habituation: Individually house rats and handle them for 5 minutes daily for 3 days leading up to the test. On the day before testing, allow each rat to explore the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes.

-

Familiarization Phase (T1): Place two identical objects in the testing arena. Allow the rat to explore the objects for a set period (e.g., 5 minutes).

-

Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 1 hour).

-

Test Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring each object for a set period (e.g., 3 minutes).

-

Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

This assay is used to model the hyperactivity associated with the positive symptoms of schizophrenia and to assess the sedative or stimulant properties of a drug.

Protocol:

-

Habituation: Place rats in individual locomotor activity chambers (e.g., clear polycarbonate cages equipped with infrared beams) for a 30-60 minute habituation period.

-

Drug Administration: Administer this compound, a vehicle control, or a reference compound (e.g., amphetamine) via the intended route (e.g., intraperitoneal injection).

-

Testing: Immediately after administration, place the animals back into the activity chambers and record locomotor activity (e.g., beam breaks, distance traveled) for a defined period (e.g., 60-120 minutes).

-

Data Analysis: Analyze the total locomotor activity counts or distance traveled over the entire session or in specific time bins.

This model is predictive of D2 receptor blockade, a key mechanism of antipsychotic drugs.

Protocol:

-

Acclimatization: Place mice individually in cylindrical wire mesh cages (e.g., 14 cm height, 12 cm diameter) for a 30-minute acclimatization period.

-

Drug Pre-treatment: Administer this compound or a vehicle control.

-

Apomorphine Challenge: After a pre-determined time (e.g., 30-60 minutes), administer apomorphine (a dopamine agonist) to induce climbing behavior.

-

Observation: Observe the mice for a set period (e.g., 30 minutes) and score the climbing behavior. A common scoring method is to record the amount of time the mouse spends with all four paws on the wire mesh.

-

Data Analysis: Compare the climbing duration between the this compound treated group and the vehicle control group.

Clinical Evaluation: Phase 2 Trial in Acute Schizophrenia (NOVA1)

This compound has undergone a Phase 2, randomized, double-blind, placebo-controlled, multi-center inpatient study to evaluate its efficacy and safety in adult patients with acutely exacerbated schizophrenia.[8]

Data Summary: Efficacy and Safety from the NOVA1 Trial

The following tables summarize the key efficacy and safety data from the 4-week NOVA1 trial.

Table 1: Primary Efficacy Endpoint - Change in PANSS Total Score at 4 Weeks [9]

| Treatment Group | N | Mean Change from Baseline (vs. Placebo) | Effect Size | p-value |

| Placebo | ~105 | - | - | - |

| This compound (50 mg) | 107 | -5.0 | 0.61 | 0.0009 |

| This compound (75 mg) | 108 | -4.7 | 0.41 | 0.0022 |

| This compound (100 mg) | 36 | -6.8 | 0.83 | 0.0017 |

Table 2: Secondary Efficacy Endpoint - Change in CGI-S Score at 4 Weeks [10]

| Treatment Group | N | Mean Change from Baseline (vs. Placebo) | p-value |

| Placebo | - | - | - |

| This compound (50 mg) | 107 | -0.72 | 0.0008 |

| This compound (75 mg) | 108 | -0.67 | 0.0048 |

| This compound (100 mg) | 36 | -0.84 | 0.0026 |

Table 3: Key Safety and Tolerability Findings [9][11]

| Adverse Event | Finding |

| Extrapyramidal Symptoms (EPS) | Low incidence |

| Prolactin-Related Adverse Events | Limited clinical adverse events |

| QT Interval (QTcF) Prolongation | Minimal |

| Weight Gain | Average placebo-adjusted weight gain of 2 kg |

| Sedation | 1 case reported across 251 dosed participants |

Experimental Protocol: Phase 2 Clinical Trial Design

The following provides a general protocol for a Phase 2 clinical trial of an investigational antipsychotic like this compound in patients with acute schizophrenia.

Protocol:

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, inpatient study.

-

Participant Population: Adult patients (e.g., 18-65 years) with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation of psychotic symptoms.

-

Inclusion/Exclusion Criteria: Establish clear criteria for patient enrollment, including a minimum baseline score on the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression - Severity (CGI-S) scale. Exclude patients with certain comorbidities, substance use disorders, or those taking prohibited medications.

-

Randomization and Blinding: Randomize eligible participants to receive different doses of this compound (e.g., 50 mg, 75 mg, 100 mg) or a placebo, administered orally once daily for a fixed duration (e.g., 4 weeks). Both participants and study staff should be blinded to the treatment assignment.

-

Assessments:

-

Efficacy: The primary efficacy endpoint is the change from baseline in the PANSS total score. Secondary endpoints include the change in the CGI-S score, PANSS subscale scores, and other relevant measures of psychopathology.[8] Assessments should be conducted at baseline and at regular intervals throughout the study (e.g., weekly).

-

Safety and Tolerability: Monitor adverse events, vital signs, weight, electrocardiograms (ECGs), and laboratory parameters throughout the study. Use scales like the Simpson-Angus Scale (SAS) for extrapyramidal symptoms.

-

-

Data Analysis: Analyze the change from baseline in efficacy measures between each this compound dose group and the placebo group using appropriate statistical methods (e.g., Mixed Model for Repeated Measures - MMRM). Analyze safety data descriptively.

The PANSS is a 30-item scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology in patients with schizophrenia.[12] Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme).[13] The assessment is based on a semi-structured clinical interview with the patient and reports from reliable informants.

The CGI-S is a single-item, 7-point scale that requires the clinician to rate the overall severity of the patient's illness at the time of assessment, based on their total clinical experience with patients of the same diagnosis.[6] The ratings range from 1 (normal, not at all ill) to 7 (among the most extremely ill patients).[6]

Conclusion

The data and protocols presented here provide a framework for the continued investigation of this compound as a promising therapeutic agent for schizophrenia. The preclinical data demonstrate its potential to address multiple symptom domains of the disorder, while the Phase 2 clinical trial results provide strong evidence of its efficacy and a favorable safety profile in patients with acute schizophrenia. Future research, including Phase 3 trials, will be crucial to further delineate the clinical utility of this compound and its potential as a first-in-class benzamide antipsychotic in the United States.[4][9]

References

- 1. Antipsychotic Benzamides Amisulpride and this compound Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. teams.semel.ucla.edu [teams.semel.ucla.edu]

- 4. Schizophrenia: More dopamine, more D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical global impression - Wikipedia [en.wikipedia.org]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. academic.oup.com [academic.oup.com]

- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Activation of 5-HT7 receptor stimulates neurite elongation through mTOR, Cdc42 and actin filaments dynamics [frontiersin.org]

- 11. Evaluation of SYA16263 as a new potential antipsychotic agent without catalepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Positive and Negative Syndrome Scale - Wikipedia [en.wikipedia.org]

- 13. shmsafety.com [shmsafety.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting LB-102 In Vitro Solubility

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with LB-102 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an active inhibitor of dopamine D2 and D3 receptors, as well as the serotonin 5-HT7 receptor.[1][2] It is a benzamide derivative and an N-methylated analogue of amisulpride.[2][3] Its primary application under investigation is for the treatment of schizophrenia and other psychiatric disorders.[1][4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Based on available data for benzamide derivatives and common laboratory practice for similar compounds, Dimethyl Sulfoxide (DMSO) is the most frequently recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.

Q3: I am observing precipitation when I add my this compound stock solution to my cell culture media. What is causing this?

This is a common issue when a compound dissolved in a high concentration of an organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[2] The drastic change in solvent polarity reduces the solubility of the compound, causing it to precipitate. This is often referred to as "DMSO shock" or precipitation upon dilution.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The maximum tolerated concentration of DMSO varies between cell lines.[4][5][6][7] However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for 0.1% to minimize any potential off-target effects of the solvent.[4][5][6][7] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.

Q5: Are there any alternatives to DMSO for solubilizing this compound?

While DMSO is the most common solvent, other options could be explored for benzamide derivatives, such as ethanol, though solubility may be lower.[8] For certain applications, other solvents like dimethylformamide (DMF) might be considered, but their compatibility with specific cell lines and assays must be carefully validated.[2]

Troubleshooting Guide

Issue 1: this compound precipitates immediately upon addition to aqueous buffers or cell culture media.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| High final concentration of this compound | Decrease the final working concentration of this compound in your experiment. | The compound remains in solution at a lower, more soluble concentration. |

| High percentage of DMSO in the final solution | Prepare a more concentrated stock solution of this compound in DMSO, so a smaller volume is needed for dilution into your aqueous medium. Aim for a final DMSO concentration of ≤ 0.5%.[5][6] | Reduced solvent shock and improved solubility. |

| Rapid addition of stock solution | Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion. | Prevents localized high concentrations that can trigger precipitation. |

| Low temperature of the aqueous medium | Warm the cell culture medium or buffer to 37°C before adding the this compound stock solution. | Increased temperature can improve the solubility of some compounds. |

Issue 2: this compound solution appears cloudy or forms a precipitate over time.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Limited stability in aqueous solution | Prepare fresh dilutions of this compound from the DMSO stock solution immediately before each experiment. | Minimizes the time the compound is in an aqueous environment where it may be less stable. |

| Interaction with components in the media | If using serum-containing media, consider reducing the serum concentration or using a serum-free formulation for the duration of the treatment, if compatible with your cells. | Reduced protein binding and potential for precipitation. |